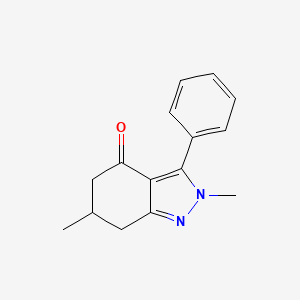
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction. The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .
化学反应分析
Types of Reactions
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a radical allyl bromination at position 7 can be achieved using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . Subsequent nucleophilic substitution of the bromine atom with azide can be performed using sodium azide in an acetone-water mixture .
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, azobisisobutyronitrile, and sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
作用机制
The mechanism of action of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease (Mpro), where it binds to the active site of the enzyme and inhibits its activity . This interaction disrupts the viral replication process, making it a potential antiviral agent .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroindazole derivatives, such as 1,5,6,7-tetrahydro-4H-indol-4-ones and their substituted analogs . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C15H16N2O/c1-10-8-12-14(13(18)9-10)15(17(2)16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI 键 |
DSYGZOCZAZWQES-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=NN(C(=C2C(=O)C1)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



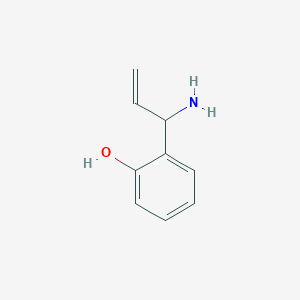
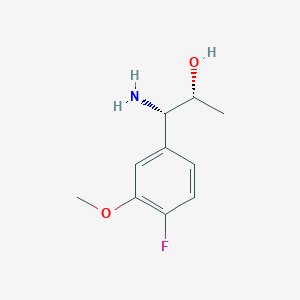
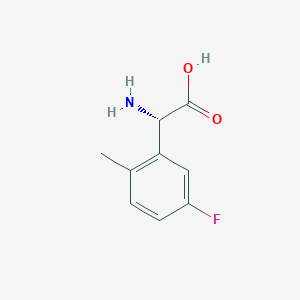
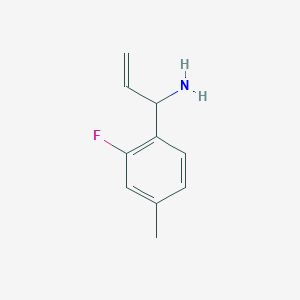
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)

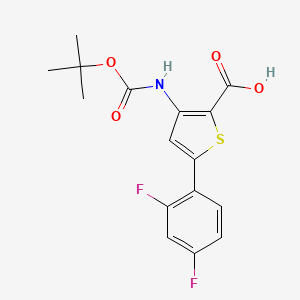
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
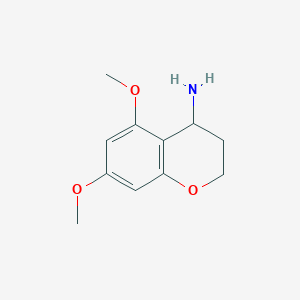

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
